molecular formula C10H13ClN4 B1669865 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane CAS No. 286946-32-5

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B1669865
CAS No.: 286946-32-5
M. Wt: 224.69 g/mol
InChI Key: USXYDBGSWSSTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[321]octane is a chemical compound with the molecular formula C10H13ClN4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired stereochemistry and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by acting as an agonist at nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. By binding to these receptors, the compound can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Epibatidine: A potent nicotinic acetylcholine receptor agonist with similar structural features.

    Tropane Alkaloids: Compounds like cocaine and atropine that share the 8-azabicyclo[3.2.1]octane scaffold.

Uniqueness

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other similar compounds, it has a chlorine atom on the pyridazine ring, which may influence its binding affinity and selectivity for nicotinic acetylcholine receptors .

Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXYDBGSWSSTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423410
Record name 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286946-32-5
Record name 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 4
Reactant of Route 4
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 5
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 6
Reactant of Route 6
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.